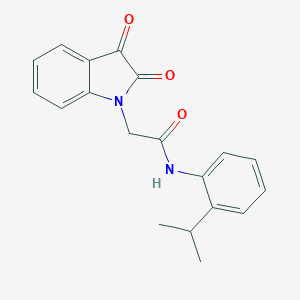![molecular formula C16H11Cl2F3N2O3S B284614 N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea](/img/structure/B284614.png)
N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea, also known as BAY 43-9006, is a synthetic small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been investigated for its role in treating various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 exerts its anti-cancer effects through a variety of mechanisms. It inhibits the activity of RAF kinase, a protein that plays a key role in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 can prevent the growth and proliferation of cancer cells. Additionally, this compound also inhibits the activity of VEGF receptor tyrosine kinase, which is involved in the formation of new blood vessels that supply nutrients to tumors. By blocking this process, N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 can help to starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, which can help to eliminate them from the body. Additionally, this compound can inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body. N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 for lab experiments is its specificity for certain enzymes involved in cancer cell growth and proliferation. This makes it a useful tool for studying the mechanisms underlying cancer development and progression. However, one limitation of this compound is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that the compound is not causing harm to healthy cells.
Zukünftige Richtungen
There are several potential future directions for research on N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006. One area of interest is the development of combination therapies that include this compound. For example, N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 has been shown to enhance the effectiveness of chemotherapy in some cases. Additionally, there is ongoing research into the use of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 in combination with other targeted therapies, such as immunotherapy. Another area of interest is the development of new formulations of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 that can improve its solubility and bioavailability, making it more effective in treating cancer. Finally, there is ongoing research into the use of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 in other disease areas, such as diabetes and cardiovascular disease.
Synthesemethoden
The synthesis of N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 involves a multi-step process that begins with the reaction of 2,4-dichlorophenol with sodium hydroxide to form the corresponding sodium salt. This is then reacted with 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxole in the presence of a palladium catalyst to produce the desired intermediate compound. The final step involves the reaction of this intermediate with 2-(methylsulfanyl)aniline to form N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006.
Wissenschaftliche Forschungsanwendungen
N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, including RAF kinase and VEGF receptor tyrosine kinase. This compound has also been investigated for its potential to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C16H11Cl2F3N2O3S |
|---|---|
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
1-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C16H11Cl2F3N2O3S/c1-27-13-5-3-2-4-10(13)22-14(24)23-16(15(19,20)21)25-11-6-8(17)9(18)7-12(11)26-16/h2-7H,1H3,(H2,22,23,24) |
InChI-Schlüssel |
IFEXUELVHJBDBD-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F |
Kanonische SMILES |
CSC1=CC=CC=C1NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284533.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284536.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284544.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)